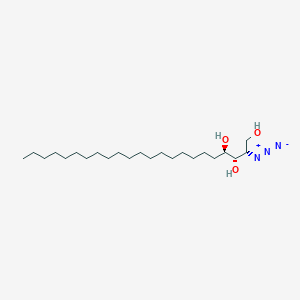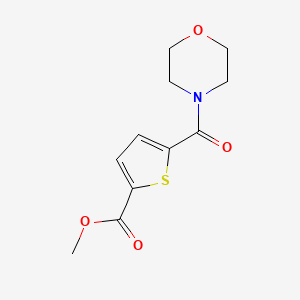
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol is a complex organic compound characterized by its azido group and three hydroxyl groups attached to a long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-Azidotricosane-1,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common approach is the regioselective ring opening of chiral epoxides with azide anions, followed by subsequent functional group transformations to introduce the hydroxyl groups . The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like tetrabutylammonium fluoride (TBAF) to facilitate the ring-opening reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and catalysts like Pd/C. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and triazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2S,3S,4R)-2-Azidotricosane-1,3,4-triol exerts its effects involves the interaction of its functional groups with specific molecular targets. The azido group can undergo click chemistry reactions to form stable triazole linkages, which can be used to modify biomolecules or materials . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol: This compound has a similar structure but with an amino group instead of an azido group.
Uniqueness
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol is unique due to its combination of an azido group and three hydroxyl groups, which provide distinct reactivity and potential for diverse applications. The presence of the azido group allows for bioorthogonal chemistry, making it particularly valuable in biological and medicinal research .
Propiedades
Número CAS |
918866-99-6 |
|---|---|
Fórmula molecular |
C23H47N3O3 |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2-azidotricosane-1,3,4-triol |
InChI |
InChI=1S/C23H47N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(28)23(29)21(20-27)25-26-24/h21-23,27-29H,2-20H2,1H3/t21-,22+,23-/m0/s1 |
Clave InChI |
VTEPLZXCWFUNLV-ZRBLBEILSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)

![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)


![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)

